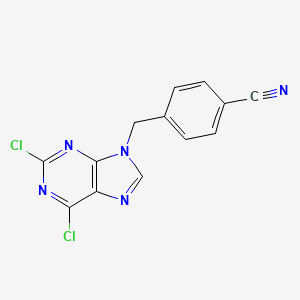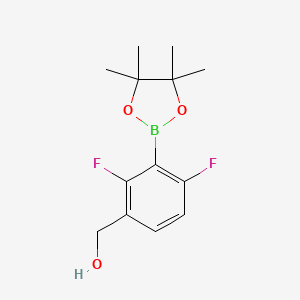
1-(2-Chloroethyl)piperazine dihydrochloride
Übersicht
Beschreibung
1-(2-Chloroethyl)piperazine dihydrochloride is a chemical compound with the molecular formula C6H15Cl3N2 and a molecular weight of 221.56 g/mol . It is commonly used in various scientific research applications due to its unique chemical properties. The compound is typically stored at 4°C and protected from light to maintain its stability .
Vorbereitungsmethoden
The synthesis of 1-(2-Chloroethyl)piperazine dihydrochloride involves the alkylation of piperazine with 2-chloroethyl chloride. This reaction is typically carried out in an organic solvent such as methanol or ethanol, under reflux conditions . The reaction mixture is then cooled, and the product is precipitated out by adding a suitable non-solvent, such as diethyl ether. The crude product is purified by recrystallization from an appropriate solvent .
Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Analyse Chemischer Reaktionen
1-(2-Chloroethyl)piperazine dihydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: It can undergo oxidation to form corresponding N-oxides or reduction to form the corresponding amines.
Cyclization Reactions: The compound can be used in cyclization reactions to form heterocyclic compounds.
Common reagents used in these reactions include sodium hydride, lithium aluminum hydride, and various organic solvents . The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(2-Chloroethyl)piperazine dihydrochloride has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-(2-Chloroethyl)piperazine dihydrochloride involves its interaction with various molecular targets. The compound can act as an alkylating agent, forming covalent bonds with nucleophilic sites on proteins and nucleic acids . This can lead to the inhibition of enzyme activity and disruption of cellular processes. The specific pathways involved depend on the particular application and target molecule .
Vergleich Mit ähnlichen Verbindungen
1-(2-Chloroethyl)piperazine dihydrochloride can be compared with other similar compounds such as:
1-(2-Bromoethyl)piperazine dihydrochloride: Similar in structure but with a bromine atom instead of chlorine, leading to different reactivity and applications.
1-(2-Iodoethyl)piperazine dihydrochloride: Contains an iodine atom, which can affect its chemical properties and uses.
1-(2-Fluoroethyl)piperazine dihydrochloride: The presence of a fluorine atom can influence its biological activity and stability.
These compounds share similar core structures but differ in their halogen substituents, which can significantly impact their chemical behavior and applications.
Eigenschaften
IUPAC Name |
1-(2-chloroethyl)piperazine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13ClN2.2ClH/c7-1-4-9-5-2-8-3-6-9;;/h8H,1-6H2;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQVYMGYPDSGTFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CCCl.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15Cl3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![{1-[(Methylamino)methyl]cyclobutyl}methanol hydrochloride](/img/structure/B8098478.png)
![2-[3-(3-Thienyl)propyl]propanedioic acid](/img/structure/B8098485.png)











